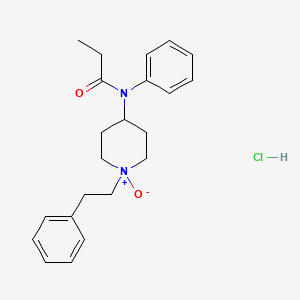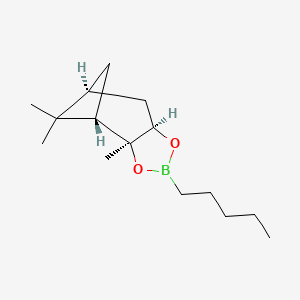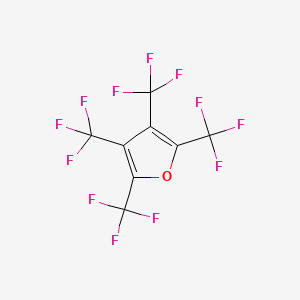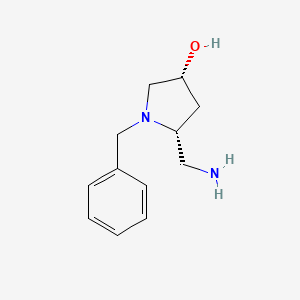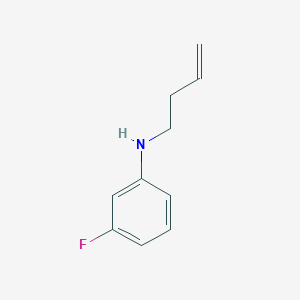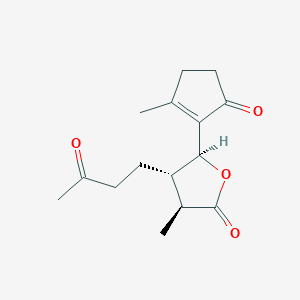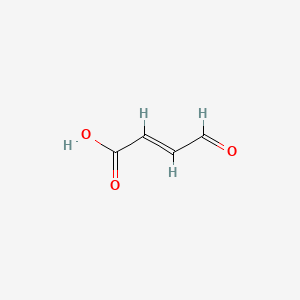
4-Oxoisocrotonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-4-Oxo-2-butenoic acid is an organic compound with the molecular formula C4H4O3 It is a derivative of butenoic acid, characterized by the presence of a keto group at the fourth carbon and a double bond between the second and third carbons
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2E)-4-Oxo-2-butenoic acid can be synthesized through several methods. One common approach involves the oxidation of 4-hydroxy-2-butenoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically occurs under acidic conditions to facilitate the oxidation process.
Another method involves the aldol condensation of acetaldehyde with glyoxylic acid, followed by dehydration to form (2E)-4-Oxo-2-butenoic acid. This reaction requires a base such as sodium hydroxide (NaOH) to catalyze the condensation and subsequent dehydration steps.
Industrial Production Methods
Industrial production of (2E)-4-Oxo-2-butenoic acid often involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-4-Oxo-2-butenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert (2E)-4-Oxo-2-butenoic acid into other carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group into a hydroxyl group, forming 4-hydroxy-2-butenoic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the keto group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: 4-Hydroxy-2-butenoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2E)-4-Oxo-2-butenoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions. It is used in research to understand the mechanisms of enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. It is also explored as a precursor for drug development.
Industry: Utilized in the production of polymers and resins. Its unique chemical properties make it suitable for use in various industrial applications, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of (2E)-4-Oxo-2-butenoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, undergoing enzymatic reactions that lead to the formation of various metabolites. The keto group in the compound is highly reactive, allowing it to participate in nucleophilic addition and substitution reactions. These interactions can modulate the activity of enzymes and other proteins, influencing cellular processes and metabolic pathways.
Comparaison Avec Des Composés Similaires
(2E)-4-Oxo-2-butenoic acid can be compared with other similar compounds, such as:
4-Hydroxy-2-butenoic acid: Differing by the presence of a hydroxyl group instead of a keto group.
2-Butenoic acid: Lacking the keto group, making it less reactive in certain chemical reactions.
4-Oxo-2-pentenoic acid: An extended carbon chain, which affects its reactivity and applications.
The uniqueness of (2E)-4-Oxo-2-butenoic acid lies in its specific structural features, such as the keto group and the double bond, which confer distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
4437-06-3 |
|---|---|
Formule moléculaire |
C4H4O3 |
Poids moléculaire |
100.07 g/mol |
Nom IUPAC |
(E)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C4H4O3/c5-3-1-2-4(6)7/h1-3H,(H,6,7)/b2-1+ |
Clé InChI |
ZOIRMVZWDRLJPI-OWOJBTEDSA-N |
SMILES isomérique |
C(=C/C(=O)O)\C=O |
SMILES canonique |
C(=CC(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


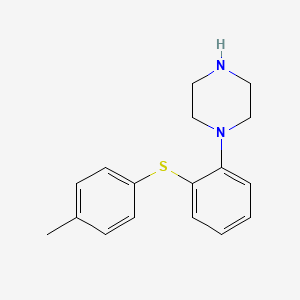

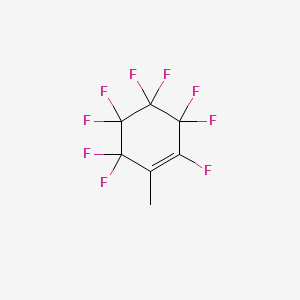
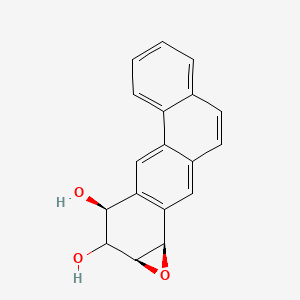
![1-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4-(trifluoromethoxy)benzene](/img/structure/B13420802.png)
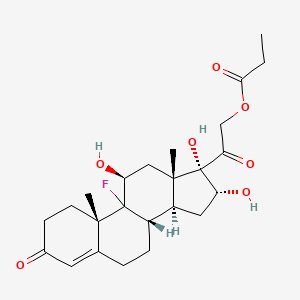
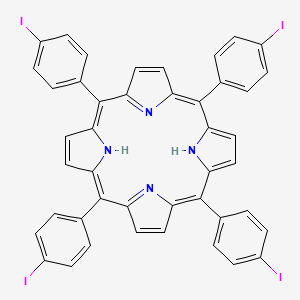
![Trifluoro-N-methyl-N-[2-methyl-4-(phenylsulfonyl)phenyl]methanesulfonamide](/img/structure/B13420824.png)
